Ilaprazole

Beschreibung

Eigenschaften

IUPAC Name |

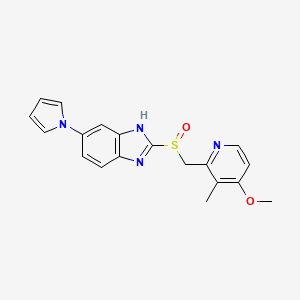

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXCXABAPSOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870115 | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-36-2 | |

| Record name | Ilaprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Thioether Intermediate Formation

The synthesis begins with the alkylation of 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole (Formula III) using 3-methyl-4-methoxy-2-chloromethylpyridine hydrochloride (Formula IV) in the presence of a mineral base (e.g., potassium bicarbonate) and a phase-transfer catalyst (e.g., sodium dodecyl sulfate). The reaction occurs in dichloromethane at 0–5°C, achieving a 90% yield of the thioether intermediate (Formula II).

Reaction Conditions:

- Solvent: Dichloromethane or acetone

- Catalyst: 6% sodium dodecyl sulfate (SDS)

- Temperature: 0–5°C

- Yield: 88–92%

The thioether intermediate is isolated via solvent extraction and dried under vacuum, with purity exceeding 98% by HPLC.

Oxidation to Sulfoxide

The thioether undergoes oxidation to form the sulfoxide group, a critical step requiring precise control to avoid overoxidation to sulfone impurities. Sodium hypochlorite (NaOCl) in a water-acetonitrile system at 0–5°C is preferred industrially, yielding 85–90% this compound with ≤0.5% sulfone byproducts. Alternatives like meta-chloroperbenzoic acid (mCPBA) in dichloromethane are less favored due to higher sulfone formation (2–3%).

Comparative Oxidation Methods

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Sulfone Impurity (%) |

|---|---|---|---|---|

| NaOCl | Water/CH₃CN | 0–5°C | 85–90 | ≤0.5 |

| mCPBA | CH₂Cl₂ | 0–5°C | 80–85 | 2.0–3.0 |

| H₂O₂ | Ethanol | 25°C | 70–75 | 1.5–2.5 |

Process Optimization and Impurity Control

Minimizing Dialkylated Byproducts

Using >2 equivalents of alkylating agent (Formula IV) leads to dialkylated impurities (4 and 5) at 1–3% levels, necessitating crystallization or chromatographic removal. The major dialkylated product (5) forms due to steric effects from the pyrrole group, as confirmed by NMR and mass spectrometry.

Structural Identification of Dialkylated Impurities

- Impurity 4: 1-((4-Methoxy-3-methylpyridin-2-yl)methyl)-2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole (C₂₇H₂₇N₅O₂S)

- Impurity 5: 1-((4-Methoxy-3-methylpyridin-2-yl)methyl)-2-(((4-methoxy-3-methylpyridin-2-yl)methyl)sulfinyl)-6-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole (C₂₇H₂₇N₅O₃S)

Chloro-Ilaprazole Formation

Hypochlorite-based oxidation occasionally generates 5-(2-chloro-pyrrol-1-yl)-2-(4-methoxy-3-methyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole (0.5–1.0%), identified via LC-MS (m/z 401 [M+H]⁺). This impurity is mitigated by controlling NaOCl stoichiometry and reaction time.

Industrial-Scale Production

Solvent and Equipment Considerations

Industrial protocols avoid chloroform, opting for dichloromethane or acetone to reduce toxicity. Fluidized bed drying ensures uniform granule size for subsequent formulation.

Key Industrial Parameters

Crystalline Form Optimization

This compound’s bioavailability depends on its crystalline form. Patent EP2102191B1 discloses a 1.4-dioxane/racemic hemi-solvate with superior stability, characterized by XRPD peaks at 6.7°, 13.4°, and 20.1° 2θ.

Formulation Strategies

Enteric-Coated Tablets

To prevent gastric degradation, this compound is formulated into enteric-coated tablets using hydroxypropyl methylcellulose (HPMC) and methacrylic acid copolymers. A representative formulation includes:

| Ingredient | Function | Quantity (mg/tablet) |

|---|---|---|

| This compound | API | 10.0 |

| Lactose monohydrate | Diluent | 85.0 |

| PVP K-30 | Binder | 5.0 |

| Sodium starch glycolate | Disintegrant | 8.0 |

| Magnesium stearate | Lubricant | 1.5 |

Stabilized Salt Forms

Recent patents describe this compound sodium salts with ≤0.8% derivatives (e.g., sulfone), enhancing shelf-life. These compositions use lyophilization to achieve pH 9–10 in reconstituted solutions.

Analytical and Quality Control

HPLC Purity Criteria

Pharmacopeial standards require:

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.85 (d, 2H, SCH₂), δ 6.25–7.80 (m, aromatic and pyrrole protons)

- MS (ESI): m/z 367.1 [M+H]⁺

Recent Advances (2023–2025)

Patent EP3811941B1 (2023) introduces a lyophilized this compound sodium composition with ≤0.7% degradation products after 24 months at 25°C, meeting stringent stability requirements for injectable formulations.

Analyse Chemischer Reaktionen

Types of Reactions

Ilaprazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of degradation products.

Reduction: The sulfoxide group in this compound can be reduced back to the thioether form under certain conditions.

Substitution: This compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various degradation products and intermediates that can be further processed to obtain this compound .

Wissenschaftliche Forschungsanwendungen

Ilaprazole is a proton pump inhibitor (PPI) that has a variety of applications, mainly related to the treatment of acid-related disorders, but also showing promise in cancer research .

Clinical Applications

- Duodenal Ulcers this compound is effective and safe for treating duodenal ulcers. Clinical trials have shown that this compound (10 mg/day) is as effective as omeprazole (20 mg/day) in healing duodenal ulcers, with similar side effects . A meta-analysis of randomized controlled trials also supports that this compound is a highly effective PPI for duodenal ulcers, especially in Asian populations . At week 4, the ulcer healing rates were 93.0% in the this compound group versus 90.8% in the omeprazole group .

- Gastroesophageal Reflux Disease (GERD) this compound has been studied for its effectiveness in treating GERD. A prospective study evaluated this compound (20 mg daily for 4 weeks) in patients with GERD, showing its potential in relieving symptoms .

- Peptic Ulcer Bleeding: Intermittent infusion of this compound sodium is effective and safe in preventing rebleeding in patients with peptic ulcer bleeding after successful endoscopic hemostasis .

- Pharmacokinetic Interactions: this compound may interact with other drugs. For example, it has a limited effect on the pharmacodynamics of clopidogrel, suggesting that the interaction may not be clinically significant . Additionally, the H pylori eradication therapy with clarithromycin, amoxicillin and this compound may cause pharmacokinetic interactions that decrease the amount of this compound .

Scientific Research Applications

- Anti-tumor activities: this compound has demonstrated anti-tumor activities by inhibiting TOPK-specific kinase function. In vitro studies showed that this compound inhibited TOPK activities in various cancer cell lines, including HCT116, ES-2, A549, and SW1990 . this compound at 50 μM induced 32.03% (HCT116) and 7.62% (ES-2) apoptotic death compared with 2% of the control . An in vivo study with HCT116 colon tumor-bearing mice showed that this compound effectively suppressed cancer growth .

- Metabolite Identification: Research has identified new in vivo metabolites of this compound in rat plasma, which may help in understanding its metabolism and activity . Twelve in vivo metabolites were detected in rat plasma and six new metabolites of this compound, including one reductive metabolite with sulfide (M3), two hydroxylated metabolites with sulfoxide (M7and M8), and three oxidative metabolites with sulfone (M9, M11, and M12), were identified . In silico prediction indicates that all the new metabolites showed the potential ability to inhibit H+/K+-ATPase activity .

Wirkmechanismus

Ilaprazole exerts its effects by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme in gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Metabolic Differences

Key Findings :

- This compound’s CYP3A4/5-driven metabolism reduces reliance on CYP2C19 polymorphisms, unlike omeprazole and esomeprazole, which exhibit significant variability in efficacy based on CYP2C19 genotype .

- Anaprazole’s dual excretion pathway (intestinal and renal) offers safety advantages for patients with renal dysfunction .

Clinical Efficacy

vs. Omeprazole

- Duodenal Ulcers : A randomized trial (NCT00953381) showed 93.1% healing with 10 mg this compound vs. 89.8% with 20 mg omeprazole after 4 weeks, confirming comparable efficacy at half the dose .

- Acid Suppression : this compound provides dose-dependent, prolonged acid suppression (pH >4 holding time: 70% vs. 50% for omeprazole) .

vs. Esomeprazole

- Reflux Esophagitis : this compound (10 mg/day) achieved similar healing rates (90.08% vs. 90.00%) and symptom relief (91.79% vs. 91.23%) as esomeprazole (40 mg/day) in a meta-analysis of 9 RCTs .

vs. Anaprazole

- Cost-Effectiveness : Anaprazole reduced annual healthcare costs by 12% compared to this compound in China, driven by lower drug prices and similar efficacy .

Biologische Aktivität

Ilaprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its therapeutic potential in treating various gastrointestinal conditions, including peptic ulcer disease and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.

This compound operates primarily by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition effectively reduces gastric acid secretion, providing relief from acid-related disorders. The compound has demonstrated an IC50 value of approximately 6.0 μM for H+/K+-ATPase inhibition, indicating its potency in this regard .

Additionally, this compound has been identified as a selective inhibitor of T-Lymphoid Oncogene Kinase (TOPK), a protein associated with cancer cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cell lines such as HCT116 and ES-2 by activating caspases and cleaving poly-(ADP-ribose) polymerase (PARP) .

Pharmacokinetics

Recent population pharmacokinetic modeling studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In a study involving 58 subjects (48 healthy individuals and 10 patients with duodenal ulcers), various dosing regimens were tested to assess plasma concentration levels over time. The results indicated substantial variability in pharmacokinetic parameters among subjects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.5–1.0 L/kg |

| Clearance | 0.5–1.5 L/h |

| Half-life | 6–8 hours |

| Bioavailability | ~50% |

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism, with several metabolites identified in vivo. A study reported the detection of twelve metabolites in rat plasma after oral administration, including hydroxylated and oxidative forms . The metabolic pathway suggests that this compound is primarily processed by cytochrome P450 enzymes.

Table 2: Identified Metabolites of this compound

| Metabolite | Type | Description |

|---|---|---|

| M3 | Reductive | Contains sulfide |

| M7, M8 | Hydroxylated | Sulfoxide derivatives |

| M9, M11, M12 | Oxidative | Sulfone derivatives |

Clinical Efficacy

This compound has been evaluated for its efficacy in treating duodenal ulcers and H. pylori eradication therapy. A meta-analysis showed that this compound was highly effective compared to other PPIs, achieving an overall healing rate of approximately 89.7% in duodenal ulcer patients .

Case Study: H. pylori Eradication

In a clinical trial involving 254 patients diagnosed with H. pylori infection, a treatment regimen including this compound demonstrated superior eradication rates compared to standard therapies. The study compared a 10-day treatment duration against a control group receiving a standard 7-day regimen:

- Control Group (7 days) : Eradication rate of 65.4%

- Test Group (10 days) : Eradication rate of 74.8% (P = .027)

These findings suggest that extending the treatment duration may enhance therapeutic outcomes .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Overall adverse effects were reported at rates lower than those associated with other PPIs, with significant differences noted in some cases . The most common side effects included gastrointestinal disturbances but were generally mild and transient.

Q & A

Q. Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Omeprazole

| Parameter | This compound (20 mg) | Omeprazole (20 mg) | Method |

|---|---|---|---|

| Tmax (h) | 3.2 ± 0.8 | 2.1 ± 0.6 | LC-MS/MS |

| AUC₀–∞ (ng·h/mL) | 4500 ± 1200 | 3200 ± 900 | LC-MS/MS |

| Half-life (h) | 4.5 ± 1.2 | 1.2 ± 0.3 | UPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.